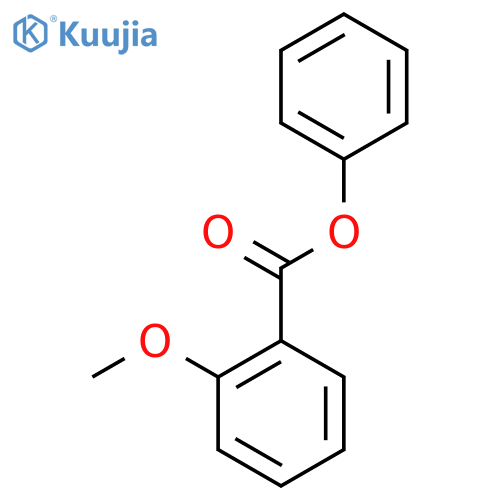

Cas no 10268-71-0 (Phenyl 2-methoxybenzoate)

Phenyl 2-methoxybenzoate 化学的及び物理的性質

名前と識別子

-

- Phenyl 2-methoxybenzoate

- o-Methoxybenzoic acid, phenyl ester

- 2-METHOXY-BENZOIC ACID PHENYL ESTER

- Benzoic acid,2-methoxy-, phenyl ester

- LZRFQYZCMVMADF-UHFFFAOYSA-N

- 2-methoxybenzoic acid phenyl ester

- Benzoic acid, 2-methoxy-, phenyl ester

- phenyl o-methoxybenzoate

- Phenyl 2-methoxybenzoate #

- ZB010325

- TL80090630

- SCHEMBL2149614

- MFCD00075799

- SR-01000245006

- 6-(Benzyloxy)-9-(1S,3R,4S)-4-(benzyloxy)-3-(benzyoxymethyl)-2-methylenecyclopentyl)-9H-purin-2-amine

- DTXSID80333722

- 10268-71-0

- Phenyl2-methoxybenzoate

- AC-21027

- AS-63528

- FT-0722925

- SR-01000245006-1

- AKOS003503246

- D71157

- CS-0150315

-

- MDL: MFCD00075799

- インチ: 1S/C14H12O3/c1-16-13-10-6-5-9-12(13)14(15)17-11-7-3-2-4-8-11/h2-10H,1H3

- InChIKey: LZRFQYZCMVMADF-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC=CC=1)C(C1C=CC=CC=1OC)=O

計算された属性

- せいみつぶんしりょう: 228.07866

- どういたいしつりょう: 228.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 密度みつど: 1.159

- ふってん: 369°C at 760 mmHg

- フラッシュポイント: 154.5°C

- 屈折率: 1.569

- PSA: 35.53

- LogP: 2.91440

Phenyl 2-methoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1220955-1g |

Phenyl 2-methoxybenzoate |

10268-71-0 | 95% | 1g |

¥775 | 2023-04-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RL366-200mg |

Phenyl 2-methoxybenzoate |

10268-71-0 | 95+% | 200mg |

194.0CNY | 2021-07-14 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P928804-1g |

Phenyl 2-methoxybenzoate |

10268-71-0 | 95% | 1g |

¥485.10 | 2022-08-31 | |

| Aaron | AR0008TC-250mg |

Benzoic acid, 2-methoxy-, phenyl ester |

10268-71-0 | 99% | 250mg |

$15.00 | 2025-02-10 | |

| Aaron | AR0008TC-1g |

Benzoic acid, 2-methoxy-, phenyl ester |

10268-71-0 | 99% | 1g |

$45.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D744869-250mg |

Benzoic acid, 2-methoxy-, phenyl ester |

10268-71-0 | 95+% | 250mg |

$65 | 2024-07-28 | |

| A2B Chem LLC | AA10324-1g |

Phenyl 2-methoxybenzoate |

10268-71-0 | 95% | 1g |

$64.00 | 2024-04-20 | |

| Aaron | AR0008TC-5g |

Benzoic acid, 2-methoxy-, phenyl ester |

10268-71-0 | 99% | 5g |

$181.00 | 2025-02-10 | |

| Aaron | AR0008TC-100mg |

Benzoic acid, 2-methoxy-, phenyl ester |

10268-71-0 | 99% | 100mg |

$7.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D744869-5g |

Benzoic acid, 2-methoxy-, phenyl ester |

10268-71-0 | 95+% | 5g |

$220 | 2024-07-28 |

Phenyl 2-methoxybenzoate 関連文献

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

Phenyl 2-methoxybenzoateに関する追加情報

Phenyl 2-Methoxybenzoate: A Comprehensive Overview

Phenyl 2-methoxybenzoate, also known by its CAS number 10268-71-0, is a chemical compound that has garnered significant attention in various scientific and industrial fields. This compound, which belongs to the class of esters, is characterized by its unique structure and versatile applications. In recent years, advancements in synthetic chemistry and materials science have further highlighted its potential in diverse domains, making it a subject of extensive research.

The molecular structure of phenyl 2-methoxybenzoate consists of a benzoate group with a methoxy substituent at the 2-position. This arrangement imparts specific electronic and steric properties, which are crucial for its reactivity and functionality. Researchers have explored its role as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. For instance, studies have demonstrated its utility in the development of bioactive compounds with potential anti-inflammatory and antimicrobial properties.

One of the most notable applications of phenyl 2-methoxybenzoate is in the field of polymer science. Recent investigations have revealed its ability to act as a building block for the creation of advanced polymeric materials. These materials exhibit enhanced mechanical properties and thermal stability, making them suitable for high-performance applications in aerospace and electronics. The compound's role in polymerization processes has been extensively documented, with findings published in leading scientific journals such as Nature Materials and Advanced Functional Materials.

In addition to its industrial applications, phenyl 2-methoxybenzoate has also found relevance in environmental science. Studies have shown that this compound can serve as an effective adsorbent for heavy metal ions in contaminated water systems. Its ability to form stable complexes with metals like lead and mercury makes it a promising candidate for water purification technologies. This discovery has been particularly significant given the increasing global concern over water pollution and the need for sustainable solutions.

The synthesis of phenyl 2-methoxybenzoate has been optimized through various methodologies, including traditional Fischer esterification and modern catalytic processes. Recent advancements in catalysis, such as the use of enzymatic catalysts, have enabled more efficient and environmentally friendly production routes. These developments not only enhance the scalability of the compound but also align with global efforts to promote green chemistry practices.

The spectroscopic properties of phenyl 2-methoxybenzoate have also been a focal point of recent research. Scientists have utilized techniques such as UV-Vis spectroscopy and NMR to elucidate its electronic transitions and molecular interactions. These insights have provided valuable information about its optical properties, which are critical for applications in optoelectronics and sensor technologies.

In conclusion, phenyl 2-methoxybenzoate, with its CAS number 10268-71-0, stands out as a multifaceted compound with immense potential across various disciplines. From materials science to environmental engineering, its versatility continues to drive innovative research and development. As scientific understanding deepens, it is anticipated that this compound will play an even more pivotal role in shaping future technologies and industries.

10268-71-0 (Phenyl 2-methoxybenzoate) 関連製品

- 22955-73-3(Dimethyl 4-methoxyisophthalate)

- 606-45-1(Methyl 2-methoxybenzoate)

- 5446-02-6(Methyl 4-methoxysalicylate)

- 552-94-3(Salsalate)

- 134-11-2(2-Ethoxybenzoic acid)

- 54978-55-1(Phenyl 1,4-dihydroxy-2-naphthoate)

- 2065-27-2(Methyl 2,6-dimethoxybenzoate)

- 55482-89-8(Guacetisal)

- 118-55-8(Phenyl salicylate)

- 3686-55-3(Methyl 2-ethoxybenzoate)